molecular formula C15H14O6 B10841755 2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate

2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate

Cat. No.: B10841755
M. Wt: 290.27 g/mol
InChI Key: BFCLPURLRKZMCC-UHFFFAOYSA-N
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Description

2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate is a compound that has garnered interest due to its potential biological activities. It is synthesized from Rhodiola crenulata and exhibits significant inhibitory effects on enzymes such as sucrase and maltase

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyphenethyl 3,4,5-trihydroxybenzoate involves the reaction of 4-(2-hydroxyethyl)phenol with benzyl bromide in the presence of potassium carbonate in ethanol . The reaction conditions are typically mild, and the product is purified through standard techniques such as recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols.

Scientific Research Applications

2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxyphenethyl 3,4,5-trihydroxybenzoate involves its binding to the active sites of enzymes such as sucrase and maltase. Molecular docking studies have shown that the compound forms hydrogen bonds with specific amino acid residues in the enzyme active sites, leading to competitive inhibition . This inhibition delays starch digestion and decreases the rate of glucose absorption, thereby managing hyperglycemia.

Comparison with Similar Compounds

Similar Compounds

    Voglibose: Another α-glucosidase inhibitor used in managing diabetes.

    Acarbose: A well-known α-glucosidase inhibitor with similar applications.

Uniqueness

2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate is unique due to its higher potency in inhibiting sucrase and maltase compared to voglibose and acarbose . Its natural origin from Rhodiola crenulata also adds to its distinctiveness.

Properties

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

2-(2-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C15H14O6/c16-11-4-2-1-3-9(11)5-6-21-15(20)10-7-12(17)14(19)13(18)8-10/h1-4,7-8,16-19H,5-6H2

InChI Key

BFCLPURLRKZMCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCOC(=O)C2=CC(=C(C(=C2)O)O)O)O

Origin of Product

United States

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